molecular formula C14H13NO2 B026787 COR 3757 CAS No. 104582-17-4

COR 3757

Cat. No.: B026787
CAS No.: 104582-17-4
M. Wt: 227.26 g/mol
InChI Key: USRCVHFVXYMVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This standard specifies permissible ranges for key compounds in patchouli oil, including:

  • Patchouli alcohol: 27–35%
  • δ-Guaiene: 13–21%
  • α-Guaiene: 11–16%
  • β-Caryophyllene: 2–5%
  • Copaene: 0–1%

Patchouli oil is prized in perfumery, aromatherapy, and traditional medicine for its earthy, grounding aroma and antimicrobial properties .

Properties

CAS No.

104582-17-4

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-(cyclopropylmethyliminomethyl)-3-hydroxyinden-1-one

InChI

InChI=1S/C14H13NO2/c16-13-10-3-1-2-4-11(10)14(17)12(13)8-15-7-9-5-6-9/h1-4,8-9,16H,5-7H2

InChI Key

USRCVHFVXYMVHD-UHFFFAOYSA-N

SMILES

C1CC1CN=CC2=C(C3=CC=CC=C3C2=O)O

Isomeric SMILES

C1CC1CNC=C2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

C1CC1CNC=C2C(=O)C3=CC=CC=C3C2=O

Synonyms

2-[(cyclopropylmethylamino)methylidene]indene-1,3-dione

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium glycerophosphate can be synthesized through several methods. One common method involves adding calcium chloride to water under stirring, followed by the addition of glycerophosphate. The reaction mixture is then heated, and the pH is controlled using glutamic acid. After the reaction is complete, solid-liquid separation is performed while the solution is hot, and the calcium glycerophosphate is obtained after drying .

Another method involves esterifying glycerol with a mixture of sodium dihydrogen phosphate and phosphoric acid in a molar ratio of 1:1-2, heated to 140°C under vacuum. The reaction mixture is then diluted with hydrochloric acid and precipitated with a concentrated solution of calcium chloride .

Industrial Production Methods: The industrial production of calcium glycerophosphate typically follows similar synthetic routes but on a larger scale. The process involves the use of agitated reactors, controlled heating, and precise pH adjustments to ensure high yield and purity. The final product is often dried and purified to meet industry standards for use in supplements and dental products .

Chemical Reactions Analysis

Types of Reactions: Calcium glycerophosphate undergoes various chemical reactions, including:

    Oxidation and Reduction: It can participate in redox reactions, particularly in biological systems where it may interact with enzymes and other biomolecules.

    Substitution Reactions: The compound can undergo substitution reactions where the glycerophosphate moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide and other peroxides can oxidize calcium glycerophosphate.

    Reducing Agents: Sodium borohydride and other hydrides can reduce it.

    Substitution Reagents: Halides and other nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glycerophosphoric acid derivatives, while substitution reactions may produce various glycerophosphate esters .

Scientific Research Applications

Calcium glycerophosphate has a wide range of scientific research applications:

Mechanism of Action

Calcium glycerophosphate is often compared with other calcium supplements, such as:

Uniqueness: Calcium glycerophosphate is unique in its ability to provide both calcium and phosphate in a bioavailable form. This dual functionality makes it particularly useful in dental applications and as a dietary supplement for individuals with deficiencies in both minerals .

Comparison with Similar Compounds

Comparison with Vetiver Oil

Compound Patchouli Oil (ISO 3757:2002(E)) Vetiver Oil (Typical Composition)
Patchouli Alcohol 27–35% <1%
β-Caryophyllene 2–5% 2–8%
Vetiverol <0.1% 25–50%
δ-Guaiene 13–21% <5%

Key Findings :

  • Vetiver oil is dominated by vetiverol, a sesquiterpenol absent in patchouli oil, contributing to its smoky, woody scent .
  • Both oils share moderate β-caryophyllene content, linked to anti-inflammatory activity .

Comparison with Clove Oil

Compound Patchouli Oil (ISO 3757:2002(E)) Clove Oil (Typical Composition)
Eugenol <0.5% 70–90%
β-Caryophyllene 2–5% 5–15%
Patchouli Alcohol 27–35% <0.1%

Key Findings :

  • Clove oil’s eugenol content (70–90%) drives its antiseptic and analgesic properties, contrasting with patchouli’s focus on fragrance .
  • Both oils contain β-caryophyllene, but clove oil exceeds patchouli’s upper limit (5% vs. 15%), enhancing its antimicrobial potency .

Research Challenges and Deviations from Standards

Microwave extraction methods (e.g., hydrodistillation) yield patchouli oil with suboptimal patchouli alcohol (25.23–26.32% vs. 27% minimum) and elevated β-caryophyllene (5.42% vs. 5% maximum) . These deviations may compromise compliance with ISO 3757:2002(E), highlighting the need for optimized extraction protocols.

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